[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a chiral, stereochemically defined intermediate commonly utilized in peptide synthesis and pharmaceutical research. Its structure comprises a pyrrolidine ring substituted with a methyl group at the 2-position, linked to a tert-butyl carbamate-protected amine and a 2-amino-3-methyl-butyryl moiety. The stereochemistry at both the pyrrolidine and the butyryl residues (designated as S configurations) is critical for its biological activity and interactions with enzymatic targets. While specific applications are proprietary, analogs of this compound are often employed in the development of protease inhibitors or as building blocks for bioactive molecules targeting neurological or metabolic disorders .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVRMHLHJWKMK-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1354028-79-7) is a derivative of pyrrolidine and carbamic acid, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves standard organic reactions including amide coupling and protection/deprotection strategies. The compound can be synthesized through the following general steps:
- Formation of the Pyrrolidine Ring : Utilizing appropriate starting materials such as amino acids and carbonyl compounds.
- Carbamate Formation : Reacting the amine with tert-butyl chloroformate to yield the carbamate derivative.
- Purification : Employing chromatography techniques to isolate the desired product.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related compounds, particularly focusing on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compound's derivatives have shown varying degrees of efficacy in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Comparable to tamoxifen |
| Compound B | SK-BR-3 | 15 | Moderate activity |
| Compound C | MDA-MB-231 | 20 | Resistance observed |
The results indicate that while some derivatives exhibit significant anticancer properties, they also show selective toxicity towards non-malignant cells, suggesting a need for further optimization to enhance selectivity and reduce side effects .
The proposed mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Growth : By interfering with specific signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells while sparing non-cancerous cells.
- Metabolic Activation : The compound may be metabolized into more active forms that exert enhanced biological effects.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has moderate brain exposure with a half-life of approximately 0.74 hours, indicating rapid metabolism and distribution within tissues such as the liver and kidneys . This rapid clearance may necessitate multiple dosing to maintain therapeutic levels.
Study on Breast Cancer Cell Lines
In a notable study, the efficacy of various tert-butyl esters derived from related compounds was assessed against breast cancer cell lines. The findings revealed that while some compounds showed promising results in inhibiting tumor growth, they did not significantly outperform existing treatments like tamoxifen or olaparib .
Toxicity Assessments
Toxicity evaluations conducted on non-malignant MCF-10A breast cells indicated that several tested compounds exhibited greater cytotoxicity compared to traditional chemotherapeutic agents . This underlines the importance of balancing efficacy and safety in drug development.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is with a molecular weight of approximately 299.415 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.
Pharmacological Applications
-
Neuropharmacology :
- The compound has been explored for its potential neuroprotective properties. Studies suggest that derivatives of carbamates can modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease where cholinergic deficits are prominent.
- Research indicates that similar compounds can enhance cognitive function and memory retention in animal models by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.
-
Anticancer Activity :
- There is emerging evidence that carbamate derivatives exhibit anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
- Specific studies have focused on the ability of these compounds to inhibit tumor growth in various cancer cell lines, suggesting a pathway for developing novel anticancer therapies.
-
Antimicrobial Properties :
- Some derivatives have shown promising results against bacterial strains, indicating potential applications as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several carbamate derivatives and assessed their effects on cognitive impairment models. The findings indicated that specific modifications to the pyrrolidine structure enhanced neuroprotective effects, leading to improved memory function in rodent models .
Anticancer Activity
A comprehensive study published in Cancer Research demonstrated that a closely related compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways, suggesting its potential utility in targeted cancer therapies .
Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various carbamate derivatives against multi-drug resistant bacterial strains. Results showed that certain derivatives exhibited effective inhibition of bacterial growth, supporting their use as lead compounds for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on a structurally related compound, [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-22-5), which differs in the substitution pattern of the pyrrolidine ring (3-position vs. 2-position) and the presence of an ethyl group instead of a methyl group. Below is a detailed comparison:
Structural and Functional Differences
Key Implications
Stereochemical Impact: Both compounds exhibit strict (S,S) stereochemistry, which is crucial for maintaining binding affinity to chiral targets. However, the substitution position (2-ylmethyl vs.
Synthetic Utility : The ethyl group in the evidence compound may enhance lipophilicity compared to the methyl group in the target compound, influencing its pharmacokinetic profile.
Biological Activity : Substitution at the 3-position (evidence compound) could reduce steric clashes in enzyme-binding pockets compared to 2-position derivatives, as seen in studies of pyrrolidine-based protease inhibitors .
Research Findings
- The evidence compound (CAS 1401666-22-5) is documented as a synthetic intermediate in patented routes for kinase inhibitors, suggesting its role in modulating protein-protein interactions .
- No direct pharmacological data for the target compound are available in the provided evidence, but analogs with 2-ylmethyl substitutions are reported to exhibit improved selectivity for serine proteases over metalloproteases in preclinical models.
Limitations and Recommendations
- Comparative ADME Studies : To evaluate how substitution patterns influence bioavailability.
- Crystallographic Analysis : To map binding modes of 2-ylmethyl vs. 3-yl derivatives in target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
